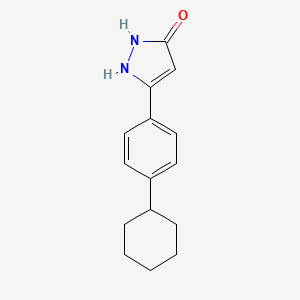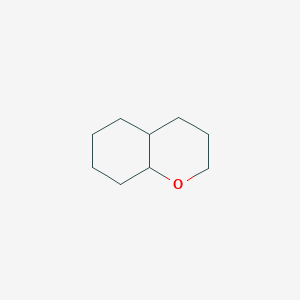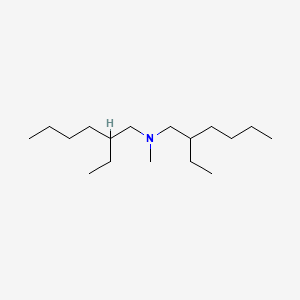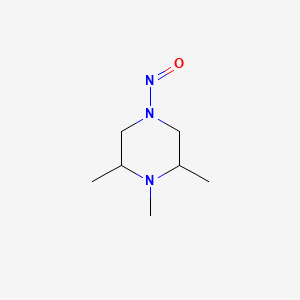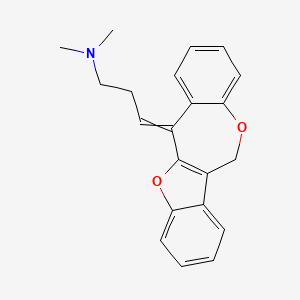
Oxetorone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetorone is an oxacycle.
Scientific Research Applications
Oxetorone Toxicity
A study conducted by Deguigne et al. (2017) examined the toxicological profile of Oxetorone, a serotonin antagonist used for migraine treatment. This study, which analyzed cases of Oxetorone exposure reported to the Angers Poison and Toxicovigilance Centre, found a correlation between the ingested dose and symptom severity. It highlighted Oxetorone's membrane-stabilizing properties and the risk of delayed symptom onset or secondary worsening following ingestion (Deguigne et al., 2017).
Pharmacology of Related Compounds
While not directly focusing on Oxetorone, the research on related compounds provides insight into the broader context of Oxetorone's pharmacological applications. For example, a study on the preclinical pharmacology of oxantrazole, an anthrapyrazole analog, by Frank et al. (2004) contributed to understanding the pharmacokinetics and potential therapeutic applications of similar compounds in cancer treatment (Frank et al., 2004).
Neuropharmacological Studies
Research on neuropharmacology, while not specific to Oxetorone, offers insights into the mechanisms of action and potential therapeutic applications of related compounds. For example, Pavone and Cardile (2003) investigated the biochemical effects of various antiepileptic drugs, including oxcarbazepine, on rat astrocyte cultures, contributing to a better understanding of the neuropharmacological effects of these compounds (Pavone & Cardile, 2003).
Applications in Epilepsy
The study of Oxcarbazepine, a compound related to Oxetorone, in epilepsy provides relevant insights. For instance, a trial by Musumeci et al. (2018) explored the use of Oxcarbazepine-loaded nanoparticles as an intranasal delivery method for controlling epileptic seizures in rodents. This research could have implications for similar compounds like Oxetorone in treating neurological conditions (Musumeci et al., 2018).
properties
CAS RN |
26020-55-3 |
|---|---|
Product Name |
Oxetorone |
Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(12H-[1]benzofuro[3,2-c][1]benzoxepin-6-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C21H21NO2/c1-22(2)13-7-10-17-15-8-3-5-11-19(15)23-14-18-16-9-4-6-12-20(16)24-21(17)18/h3-6,8-12H,7,13-14H2,1-2H3 |
InChI Key |
VZVRZTZPHOHSCK-UHFFFAOYSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2OCC3=C1OC4=CC=CC=C34 |
Other CAS RN |
26020-55-3 |
synonyms |
6-(3-dimethylamino-1-propylidene) benzofuro(2,3-e)-12H-benzo(b)oxepine fumarate Nocertone oxetorone oxetorone fumarate oxetorone fumarate, (E)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



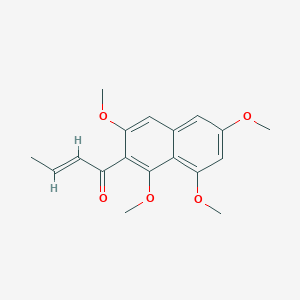

![1-[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylazepane](/img/structure/B1212865.png)
![2-[4-[(1-Cyclopentyl-5-tetrazolyl)-(6-quinolinyl)methyl]-1-piperazinyl]-1,3-benzothiazole](/img/structure/B1212866.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)
